molecular formula C20H21FN2O4S2 B2520548 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 2034421-27-5

4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2520548
CAS No.: 2034421-27-5
M. Wt: 436.52
InChI Key: VNKBIKLTTAYCJO-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This complex molecule features a 1,4-thiazepane ring system in its 1,1-dioxide form, substituted at the 7-position with a thiophen-2-yl group, and is further functionalized through a carbonyl linkage to a 1-(4-fluorophenyl)pyrrolidin-2-one moiety. The strategic incorporation of both sulfur-containing heterocycles (thiazepane and thiophene) and a fluorinated aromatic system makes this compound particularly valuable for investigating structure-activity relationships in drug discovery programs. Compounds bearing the 1,4-thiazepane-1,1-dioxide scaffold have demonstrated significant biological relevance in neurological research, particularly as potentiators of AMPA receptors, which are crucial targets for cognitive disorders . The presence of the fluorophenyl group, a common pharmacophore in medicinal chemistry, may enhance the compound's bioavailability and binding affinity to biological targets, while the pyrrolidin-2-one component could contribute to conformational restraint and metabolic stability. This reagent is specifically intended for use in hit-to-lead optimization, molecular probe development, and mechanistic studies in neurological diseases. It is supplied exclusively for laboratory research applications and must not be used for diagnostic, therapeutic, or any other human consumption purposes. Researchers should handle this material with appropriate safety precautions in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKBIKLTTAYCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one , identified by its CAS number 2034382-01-7, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F3N2O4S2C_{17}H_{16}F_{3}N_{2}O_{4}S_{2} with a molecular weight of 419.4 g/mol. The structure features a thiazepane ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of thiophene groups and a carbonyl moiety contributes to its biological activity.

Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial properties. A study on similar thiazepane derivatives demonstrated moderate antibacterial activity against various bacterial strains with a minimum inhibitory concentration (MIC) greater than 100 µg/mL . The mechanism involves interference with bacterial cell membrane integrity, leading to cell lysis.

Antifungal Activity

In addition to antibacterial effects, the compound also displays antifungal activity. It has been shown to inhibit the growth of several fungal strains with an MIC value greater than 50 µg/mL . This suggests potential applications in treating fungal infections.

The biological activity of this compound is attributed to its ability to interact with essential cellular targets. It acts as a Michael acceptor, forming covalent bonds with thiol-containing biomolecules like cysteine residues in proteins. This interaction disrupts vital cellular functions, leading to antimicrobial effects .

Case Study 1: Antimicrobial Assessment

A recent study evaluated the antimicrobial activity of various thiophene-based compounds, including derivatives similar to the one . The findings highlighted that compounds with structural motifs akin to our target compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in bacterial metabolism. These studies revealed strong binding interactions with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), suggesting that these proteins could be potential targets for therapeutic intervention .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other thiazepane derivatives:

CompoundBiological ActivityMIC (µg/mL)Mechanism
Compound AAntibacterial>100Membrane disruption
Compound BAntifungal>50Cell wall synthesis inhibition
Target CompoundAntibacterial & Antifungal>100 / >50Michael addition reaction

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